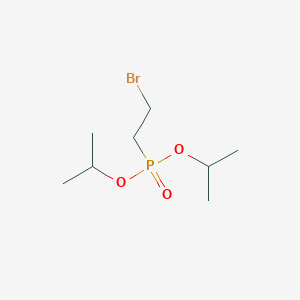

Diisopropyl (2-bromoethyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H18BrO3P |

|---|---|

Molecular Weight |

273.10 g/mol |

IUPAC Name |

2-[2-bromoethyl(propan-2-yloxy)phosphoryl]oxypropane |

InChI |

InChI=1S/C8H18BrO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

CSJOCPJTRHKLQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(CCBr)OC(C)C |

Origin of Product |

United States |

Historical Perspectives and Evolution of Phosphonate Chemistry

The field of organophosphorus chemistry traces its origins to the 19th century. oup.com One of the earliest related syntheses was that of triethyl phosphate (B84403) by Franz Anton Voegeli in 1848. researchgate.net This was followed by the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont, a compound later identified as the first organophosphorus cholinesterase inhibitor. researchgate.netresearchgate.net These early compounds were phosphate esters, lacking the direct C-P bond that defines phosphonates.

A pivotal moment in the development of phosphonate (B1237965) chemistry was the discovery of a reliable method to form the C-P bond. In 1898, August Michaelis reported a reaction that was later extensively developed by Aleksandr Arbuzov. wikipedia.orgjk-sci.com This reaction, now known as the Michaelis-Arbuzov reaction, involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.orgresearchgate.net It remains a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgbenthamdirect.com

The 20th century saw a rapid expansion in organophosphorus chemistry, partly driven by the work of Gerhard Schrader in the 1930s and 1940s, whose research into insecticides led to the synthesis of thousands of new organophosphorus compounds, including potent nerve agents. oup.comresearchgate.net This period solidified the importance of the field and expanded the synthetic toolkit available to chemists.

Structural Characteristics and Nomenclature of Bromoethylphosphonate Esters

Diisopropyl (2-bromoethyl)phosphonate features a central tetrahedral phosphorus atom. This phosphorus center is double-bonded to one oxygen atom and has single bonds to two isopropoxy groups (-OCH(CH₃)₂) and a 2-bromoethyl group (-CH₂CH₂Br). The presence of the C-P bond makes it hydrolytically more stable than a corresponding phosphate (B84403) ester.

The nomenclature of phosphonate (B1237965) esters follows systematic rules. google.comqmul.ac.uk The name "this compound" indicates the two isopropyl ester groups attached to the phosphorus atom and the (2-bromoethyl) group attached directly to the phosphorus. According to IUPAC, the compound can also be named as Phosphonic acid, P-(2-bromoethyl)-, bis(1-methylethyl) ester. An analogous compound, Diethyl (2-bromoethyl)phosphonate, has the IUPAC name 1-bromo-2-diethoxyphosphorylethane. atomfair.comnih.gov

Below are tables detailing the identifiers and physical properties of this compound and its frequently studied diethyl analog.

| Identifier | This compound | Diethyl (2-bromoethyl)phosphonate |

|---|---|---|

| CAS Number | 40392-43-6 | 5324-30-1 bldpharm.com |

| Molecular Formula | C₈H₁₈BrO₃P rsc.org | C₆H₁₄BrO₃P fishersci.ca |

| Molecular Weight | 273.10 g/mol | 245.05 g/mol fishersci.ca |

| InChI Key | CSJOCPJTRHKLQU-UHFFFAOYSA-N | PINITSMLVXAASM-UHFFFAOYSA-N fishersci.ca |

| Property | This compound | Diethyl (2-bromoethyl)phosphonate |

|---|---|---|

| Appearance | Colorless oil rsc.org | Clear colorless to slightly yellow liquid |

| Boiling Point | 82-83 °C @ 0.053 mbar rsc.org | 101 °C @ 0.8 Torr |

| Density | Data not available | 1.348 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.461 |

Significance of Diisopropyl 2 Bromoethyl Phosphonate As a Key Synthetic Intermediate

Direct Synthetic Routes to Bromoethylphosphonate Esters

The formation of the carbon-phosphorus bond is central to the synthesis of phosphonates. Several classical and modified reactions are employed to produce dialkyl (2-bromoethyl)phosphonates directly.

Michaelis-Arbuzov Reaction Pathways for Dialkyl (2-bromoethyl)phosphonates

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, is the most fundamental and widely used method for synthesizing alkylphosphonates. nih.govbeilstein-journals.org The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. researchgate.netresearchgate.net

For the synthesis of this compound, the reaction proceeds between triisopropyl phosphite and an excess of a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane. chempedia.infogoogle.com The mechanism is initiated by a nucleophilic S(_N)2 attack of the phosphorus atom of the triisopropyl phosphite on one of the electrophilic carbon atoms of the dihaloethane. acs.orgjk-sci.com This step forms a trialkoxyphosphonium salt as an unstable intermediate. beilstein-journals.orgacs.org The displaced halide anion then attacks one of the isopropyl carbons of the phosphonium (B103445) salt in a second S(_N)2 reaction, leading to the formation of the final this compound and a molecule of 2-bromopropane (B125204) (isopropyl bromide). acs.org

The general reactivity order for the alkyl halide is R-I > R-Br > R-Cl. jk-sci.com The reaction typically requires heating, with temperatures between 120 °C and 160 °C being common for less reactive phosphite esters. wikipedia.org One of the challenges in this synthesis is the potential for a second reaction where the remaining bromine atom of the product reacts with another molecule of triisopropyl phosphite, forming a bisphosphonate byproduct, tetraisopropyl ethylenebisphosphonate. google.com Using an excess of the dihaloalkane helps to minimize this side reaction. google.com

| Reactant 1 | Reactant 2 | Key Intermediate | Byproduct |

| Triisopropyl phosphite | 1,2-Dibromoethane | (2-Bromoethyl)triisopropoxyphosphonium bromide | Isopropyl bromide |

| Triisopropyl phosphite | 1,2-Dichloroethane | (2-Bromoethyl)triisopropoxyphosphonium chloride | Isopropyl chloride |

H-Phosphonate Esterification (Michaelis-Becker Type) Approaches

An alternative route is the Michaelis-Becker reaction, which involves the deprotonation of a dialkyl H-phosphonate, such as diisopropyl phosphite, with a base to form a phosphonate anion. chempedia.infonih.gov This is followed by a nucleophilic substitution reaction where the phosphonate anion attacks an alkyl halide, like 1,2-dibromoethane. nih.gov

While this method is a viable pathway for C-P bond formation, the yields are often reported to be lower than the corresponding Michaelis-Arbuzov reaction. nih.gov To improve the efficiency and overcome issues related to the solubility of the reactants in immiscible phases, phase-transfer catalysis (PTC) has been applied to the Michaelis-Becker reaction. researchgate.netmdma.chyoutube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phosphonate anion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate. mdma.chyoutube.com

Halogenation of Precursor Phosphonates

This synthetic strategy involves creating the diisopropyl phosphonate moiety first, followed by the introduction of the bromine atom. A common precursor for this method is Diisopropyl (2-hydroxyethyl)phosphonate. This hydroxy precursor can be synthesized via the reduction of phosphonoacetaldehyde (B103672) by specific alcohol dehydrogenases, a route found in the biosynthesis of some phosphonate natural products. nih.govresearchgate.net

Once Diisopropyl (2-hydroxyethyl)phosphonate is obtained, the hydroxyl group can be converted to a bromide. The Appel reaction is a well-established method for this transformation. wikipedia.orgorganic-chemistry.org This reaction uses a combination of triphenylphosphine (B44618) (PPh(_3)) and a carbon tetrahalide, such as carbon tetrabromide (CBr(_4)), to convert primary and secondary alcohols into the corresponding alkyl bromides under mild conditions. organic-chemistry.orgnrochemistry.com The mechanism involves the activation of the alcohol by forming an oxyphosphonium intermediate, which is then displaced by the bromide ion in an S(_N)2 reaction, resulting in an inversion of configuration at the carbon center. organic-chemistry.orgnrochemistry.com The strong formation of the triphenylphosphine oxide byproduct drives the reaction forward. wikipedia.org

| Precursor | Reagents | Product | Reaction Type |

| Diisopropyl (2-hydroxyethyl)phosphonate | PPh(_3), CBr(_4) | This compound | Appel Reaction |

Other standard halogenating agents like phosphorus tribromide (PBr(_3)) can also be employed for this conversion. nrochemistry.com

Phosphorylation Reactions for Bromoethylphosphonates

While the Michaelis-Arbuzov and Michaelis-Becker reactions are the dominant phosphorylation methods for forming C(sp³)–P bonds, other strategies for C–P bond formation exist in organophosphorus chemistry. These are not the primary routes for simple haloalkylphosphonates but represent alternative conceptual pathways.

For instance, transition-metal-catalyzed cross-coupling reactions, often referred to as Hirao or Tavs reactions, are used for C(sp²)–P bond formation but have been adapted for some C(sp³)–P couplings. beilstein-journals.org These typically involve palladium or nickel catalysts to couple H-phosphonates or trialkyl phosphites with alkyl halides. organic-chemistry.org Another modern approach involves the generation of carbon-centered radicals which then react with various phosphorus compounds. rsc.org Photocatalytic methods can generate alkyl radicals from alkyl halides, which can then be trapped by a phosphorus-based nucleophile to form the C–P bond. nih.govrsc.org These advanced methods offer alternative disconnection strategies but are generally more complex than the classical Michaelis-Arbuzov reaction for a substrate like this compound.

Functional Group Interconversions Leading to this compound and Analogues

This approach focuses on modifying a pre-existing molecule that already contains either the bromoethyl or the diisopropyl phosphonate group.

A prime example is the halogenation of Diisopropyl (2-hydroxyethyl)phosphonate, as described in section 2.1.3. This is a classic functional group interconversion, transforming an alcohol into an alkyl bromide. organic-chemistry.org

Another important interconversion route starts with Diisopropyl vinylphosphonate (B8674324). The carbon-carbon double bond in the vinyl group can undergo hydrobromination. The addition of hydrogen bromide (HBr) across the double bond, typically following Markovnikov's rule, would place the bromine atom on the carbon adjacent to the phosphorus atom. However, under radical conditions (e.g., in the presence of peroxides), anti-Markovnikov addition occurs, yielding the desired this compound.

Optimization and Green Chemistry Aspects in this compound Synthesis

Significant efforts have been made to optimize the synthesis of haloalkylphosphonates, focusing on improving efficiency, reducing waste, and enhancing safety, in line with the principles of green chemistry.

A major advancement has been the use of microwave irradiation to accelerate the Michaelis-Arbuzov reaction. nih.govacs.org Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. acs.org

Solvent-free, or neat, reaction conditions represent another key green improvement. nih.govbeilstein-journals.orgacs.org Performing the Michaelis-Arbuzov reaction without a solvent simplifies the workup process, reduces chemical waste, and can lower costs. nih.govgoogle.com Such procedures are described as environmentally friendly as they may only require one equivalent of each reactant and produce byproducts that are easily removed. google.com

Continuous flow chemistry offers further advantages in terms of safety, control, and scalability. nih.govacs.orgnih.govlew.ro The Michaelis-Arbuzov reaction has been successfully adapted to continuous flow reactors, allowing for precise temperature control, short reaction times, and safer handling of exothermic reactions. nih.govacs.org This methodology is particularly effective for large-scale production, as it can suppress the formation of byproducts like bisphosphonates by continuously removing the volatile alkyl halide byproduct (e.g., isopropyl bromide). google.com

The table below summarizes some optimization strategies for the Michaelis-Arbuzov reaction.

| Optimization Strategy | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. acs.org |

| Solvent-Free Conditions | Reduced waste, simplified purification, lower cost. nih.govgoogle.com |

| Continuous Flow Reactors | Enhanced safety, precise temperature control, improved scalability, byproduct removal. nih.govgoogle.comacs.org |

Byproducts from the Michaelis-Arbuzov reaction, such as diisopropyl phosphonate and triisopropyl phosphate, can be managed through careful purification or, in some "green" protocols, can be converted by hydrolysis and oxidation into inorganic phosphate, which can be used as a fertilizer. google.com

Catalyst Systems and Reaction Kinetics

The synthesis of this compound is typically achieved via the Michaelis-Arbuzov reaction. This reaction often proceeds thermally without the need for a catalyst by reacting triisopropyl phosphite with 1,2-dibromoethane. rsc.org However, the broader field of phosphonate synthesis has explored various catalytic systems to improve reaction conditions, yields, and selectivity, which could be applicable.

Lewis acids are known to catalyze the Michaelis-Arbuzov reaction. nih.gov For instance, catalysts like CeCl3·7H2O supported on silica (B1680970) have been shown to be effective for the synthesis of arylmethyl phosphonates, facilitating C-P bond formation in high yields and shorter reaction times under solvent-free conditions. scholarsresearchlibrary.com Other Lewis acids such as LaCl3·7H2O have also been used to promote the reaction under neat (solvent-free) conditions, offering advantages like good yields, reduced reaction times, and the avoidance of toxic catalysts and solvents. ias.ac.in

In reactions for analogous compounds like benzyl (B1604629) phosphonates, a combination of potassium iodide (KI) and potassium carbonate (K2CO3) has been used as an effective catalytic system. frontiersin.org This system operates at room temperature and avoids the need for volatile or toxic organic solvents. frontiersin.org While not directly reported for this compound, these catalytic approaches represent potential avenues for optimizing its synthesis. The kinetics of the Michaelis-Arbuzov reaction are typically SN2, involving the nucleophilic attack of the phosphite on the alkyl halide. nih.gov The use of a catalyst can alter the reaction mechanism, potentially proceeding through an SN1 pathway in the presence of certain Lewis acids like ZnBr2. nih.gov

Solvent Effects and Temperature Control

Temperature and the choice of solvent are critical parameters in the synthesis of this compound. The Michaelis-Arbuzov reaction is often performed neat, without any solvent, relying on thermal energy to drive the reaction. rsc.org

Microwave-assisted synthesis provides a modern alternative to conventional heating, allowing for rapid and efficient temperature control. In a solvent-free, microwave-assisted synthesis of this compound from triisopropyl phosphite and 1,2-dibromoethane, the reaction temperature directly impacts the conversion rate and product purity. rsc.org As the temperature is increased, the reaction time required for high conversion decreases significantly. However, higher temperatures can also lead to the formation of impurities. rsc.org

| Temperature (°C) | Time (min) | Conversion (%) | Purity (%) |

|---|---|---|---|

| 130 | 180 | ~50 | >95 |

| 150 | 60 | >95 | >95 |

| 170 | 20 | >95 | ~90 |

When solvents are used in phosphonate synthesis, their properties play a crucial role. For some microwave-assisted preparations, solvents like tetrahydrofuran (B95107) (THF) are chosen because their boiling points are suitable for the required reaction temperatures in a sealed vessel. mdpi.com The choice of solvent can significantly affect reaction outcomes, and performing reactions under neat conditions, when possible, is often preferred to reduce waste and simplify purification. mdpi.com

Flow Chemistry Approaches to Phosphonate Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. lew.ro These features are particularly advantageous for exothermic reactions, which are common in phosphonate synthesis.

The application of microfluidic reactors in the synthesis of hydroxymethyl phosphonates demonstrates the potential of flow chemistry in this area. lew.ro In such systems, reactants are continuously pumped through a micro-reactor where they mix and react under precisely controlled temperature and pressure. This approach overcomes common issues in batch synthesis, such as strong heat release and the formation of by-products. lew.ro The precise temperature control afforded by the high surface-area-to-volume ratio in microreactors allows for cleaner reactions and higher selectivity. lew.ro

Research into the synthesis of hydroxymethyl phosphonates in a microfluidic reactor has shown that reaction parameters can be finely tuned to maximize yield and purity. lew.ro This continuous process not only improves efficiency and safety but also aligns with the principles of green chemistry by reducing waste. lew.ro While a specific flow chemistry protocol for this compound is not detailed, the successful application to other phosphonates illustrates a promising methodology for its future production. lew.rothieme-connect.com

| Phosphonate | Temperature (°C) | Time (s) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dimethyl hydroxymethyl phosphonate (DMHP) | 125 | 180 | 96.7 | 99.2 |

| Diethyl hydroxymethyl phosphonate (DEHP) | 130 | 240 | 95.1 | 99.3 |

| Diisopropyl hydroxymethyl phosphonate (DIHP) | 145 | 360 | 94.2 | 99.0 |

Nucleophilic Substitution Reactions of the 2-Bromoethyl Moiety

The carbon-bromine bond in the 2-bromoethyl group is the primary site for nucleophilic attack. The bromine atom is a good leaving group, and the primary carbon to which it is attached is relatively unhindered, making it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.

The reaction of this compound with nucleophiles proceeds via a classical SN2 mechanism. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). libretexts.org This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center, should it be a chiral center. masterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentration of both the phosphonate substrate and the attacking nucleophile. libretexts.orgmasterorganicchemistry.com

A wide array of both carbon-based and heteroatom-based nucleophiles can be employed to displace the bromide, leading to the formation of a new covalent bond and introducing the diisopropylphosphonatoethyl moiety into a new molecular framework.

Heteroatom Nucleophiles: Amines, alcohols (as alkoxides), and thiols (as thiolates) are common heteroatom nucleophiles that react readily. For example, primary and secondary amines can be alkylated by this reagent to yield the corresponding N-(2-diisopropylphosphonatoethyl)amines. google.comrsc.org

Carbon Nucleophiles: Carbon-based nucleophiles such as cyanide ions, enolates, and organometallic reagents can also effectively displace the bromide, facilitating the formation of a new carbon-carbon bond.

The general susceptibility of primary alkyl halides to SN2 reactions suggests that this compound is an effective substrate for these transformations. youtube.com The steric hindrance is minimal at the reaction center, favoring the concerted mechanism over other pathways. youtube.com

Viewed from the perspective of its synthetic utility, this compound functions as a potent alkylating agent. It provides a two-carbon tether terminating in a diisopropyl phosphonate group. This functionality is valuable for introducing a phosphonate moiety, which can serve as a precursor to phosphonic acids or be used in further synthetic manipulations like the Horner-Wadsworth-Emmons reaction. wikipedia.orgalfa-chemistry.com The reaction involves the nucleophilic displacement of the bromide, with the phosphonate compound acting as the electrophile, or alkylating agent.

The table below illustrates the general products formed when this compound is used to alkylate various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile (Nu:-) | General Product Structure | Product Class |

|---|---|---|---|

| Amine | R₂NH | R₂N-CH₂CH₂P(O)(OiPr)₂ | Phosphonated Amine |

| Alkoxide | RO- | RO-CH₂CH₂P(O)(OiPr)₂ | Phosphonated Ether |

| Thiolate | RS- | RS-CH₂CH₂P(O)(OiPr)₂ | Phosphonated Thioether |

| Cyanide | CN- | NC-CH₂CH₂P(O)(OiPr)₂ | Phosphonated Nitrile |

| Enolate | [R-CO-C(R')H]- | R-CO-C(R')H-CH₂CH₂P(O)(OiPr)₂ | γ-Ketophosphonate |

Transformations of the Phosphonate Ester Group

The diisopropyl phosphonate ester group is also reactive and can undergo several important transformations, most notably hydrolysis to the corresponding phosphonic acid or exchange of the ester groups via transesterification.

The conversion of dialkyl phosphonate esters to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. This dealkylation can be achieved under various conditions.

Acidic Hydrolysis: A common method for the hydrolysis of phosphonate esters is treatment with a strong concentrated acid, such as hydrochloric acid (HCl), often at reflux temperatures. nih.gov This method is effective but can be harsh, potentially affecting other acid-labile functional groups within the molecule. Microwave-assisted acidic hydrolysis has been developed as a more efficient protocol, reducing reaction times significantly. rsc.org

McKenna Reaction (Silyl-mediated Dealkylation): A milder and highly efficient method for dealkylating phosphonate esters is the McKenna reaction. beilstein-journals.orgresearchgate.netx-mol.netnih.gov This two-step process involves the reaction of the phosphonate ester with a bromotrimethylsilane (B50905) (BTMS). This converts the dialkyl ester into a bis(trimethylsilyl) ester intermediate. beilstein-journals.org Subsequent solvolysis, typically with methanol (B129727) or water, cleaves the silyl (B83357) esters to yield the final phosphonic acid. beilstein-journals.org The use of sterically hindered esters, such as diisopropyl phosphonates, has been shown to be advantageous in the McKenna reaction, as the slower silylation step can help to avoid potential side reactions like N-alkylation when amine functionalities are present elsewhere in the molecule. beilstein-journals.org

The following table compares the two primary methods for dealkylation.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux temperature | Inexpensive reagents. rsc.org | Harsh conditions, may cleave other acid-sensitive groups. nih.gov |

| McKenna Reaction | 1. Bromotrimethylsilane (BTMS) 2. Methanol or Water | Mild (e.g., 35 °C), often anhydrous for the first step | Mild conditions, high yields, compatible with many functional groups. beilstein-journals.orgnih.gov | Reagent cost, sensitivity of BTMS to moisture. beilstein-journals.org |

Transesterification is a process where the alkoxy groups of an ester are exchanged with the alkoxy group of a different alcohol. For phosphonate esters, this reaction allows for the conversion of diisopropyl esters into other esters (e.g., dimethyl, diethyl, or dibenzyl). This transformation is typically catalyzed by an acid or a base and driven to completion by using a large excess of the new alcohol. mtak.hu The reaction can proceed in a stepwise manner, potentially allowing for the isolation of mixed phosphonate esters. mtak.hu

More recent methods have been developed for the modular substitution of the alkoxy groups on a phosphonate. One such approach involves the activation of a diethyl phosphonate with triflic anhydride, which allows for subsequent substitution with a broad range of alcohol nucleophiles, among others. nih.gov While this specific method was demonstrated on diethyl phosphonates, the principle is applicable to other dialkyl phosphonates. Another approach involves heating a diaryl phosphonate with an aliphatic alcohol in the presence of an alkali metal alkoxide catalyst. google.com

Participation in Carbon-Carbon Bond Forming Reactions

This compound is a valuable reagent for the formation of carbon-carbon bonds. Its primary role in this context is as an electrophilic alkylating agent, as described in section 3.1.2. When reacting with carbon nucleophiles like enolates or organometallic reagents, it forges a new C-C bond, thereby extending a carbon chain with a phosphonated ethyl unit.

While not a direct substrate for the Horner-Wadsworth-Emmons (HWE) reaction, it serves as a crucial precursor to such reagents. The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.org To be used in an HWE reaction, this compound would first need to be chemically modified. For instance, treatment with a strong base could induce elimination of HBr to form diisopropyl vinylphosphonate, a Michael acceptor. Alternatively, displacement of the bromide with a group that can stabilize an adjacent carbanion would create a substrate suitable for deprotonation and subsequent olefination reactions.

Furthermore, diisopropyl phosphonate moieties are utilized in other modern C-C bond-forming reactions. For example, benzyl diisopropyl phosphonate derivatives have been successfully used in palladium-catalyzed deprotonative cross-coupling reactions with aryl bromides, demonstrating the utility of the diisopropyl phosphonate group in advanced synthetic methodologies. organic-chemistry.org

Cross-Coupling Reactions (e.g., Negishi Coupling)

This compound and its analogs are effective substrates in transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds. The Negishi coupling, in particular, has been identified as a significant application for bromoethylphosphonate esters. sigmaaldrich.com This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org

The general mechanism for the Negishi coupling involves the oxidative addition of the organic halide (like this compound) to a low-valent metal catalyst (typically Pd(0) or Ni(0)), followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov

This methodology allows for the formation of a C(sp3)-C(sp2) bond, linking the ethylphosphonate moiety to various aryl or vinyl groups. The reaction is valued for its high functional group tolerance and the ability to couple different types of carbon atoms. wikipedia.org For instance, the coupling of secondary alkylzinc halides with aryl bromides has been successfully demonstrated using specialized palladium catalysts, effectively suppressing the common side reaction of β-hydride elimination. nih.gov

Table 1: Key Features of Negishi Coupling with Alkylphosphonates

| Feature | Description |

| Reactants | Organozinc Compound + Organic Halide (e.g., this compound) |

| Catalyst | Typically Palladium(0) or Nickel(0) complexes (e.g., Ni(PPh3)4, Pd(OAc)2/CPhos). wikipedia.orgnih.gov |

| Bond Formed | Carbon-Carbon (e.g., C(sp3)-C(sp2)). nih.gov |

| Advantages | High yield, good functional group tolerance, and versatility in coupling various carbon hybridizations. wikipedia.org |

Research has shown that palladium catalysts with specific biaryldialkylphosphine ligands are particularly effective in promoting the desired coupling of secondary alkyl groups, highlighting the importance of ligand design in optimizing these transformations. nih.gov

Wittig-Horner Reaction Sequences Involving Phosphonate Derivatives

This compound serves as a precursor to phosphonate carbanions, which are the key reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification of the Wittig reaction. atomfair.comyoutube.com The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to synthesize an alkene. organic-chemistry.orgwikipedia.org

The sequence typically begins with the conversion of this compound into a more functionalized phosphonate ester. For example, it can undergo an Arbuzov reaction or other nucleophilic substitution to introduce a carbanion-stabilizing group (like an ester or nitrile) adjacent to the phosphorus atom. This new phosphonate is then deprotonated with a base (such as NaH or n-BuLi) to generate the nucleophilic phosphonate carbanion. alfa-chemistry.comorganic-synthesis.com

This carbanion then adds to an aldehyde or ketone, forming an intermediate oxaphosphetane, which subsequently eliminates a water-soluble dialkyl phosphate salt to form the alkene. wikipedia.org A significant advantage of the HWE reaction over the classic Wittig reaction is the easy removal of this phosphate byproduct by aqueous extraction, simplifying product purification. youtube.comalfa-chemistry.com Furthermore, the HWE reaction typically shows high E-selectivity, producing predominantly the trans-alkene, which is valuable in the synthesis of natural products. organic-chemistry.orgalfa-chemistry.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Aspect | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Stabilized phosphonate carbanion. wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove). youtube.com | Dialkyl phosphate salt (water-soluble, easily removed). wikipedia.orgalfa-chemistry.com |

| Reactivity | Ylides can be less nucleophilic. | Carbanions are more nucleophilic and less basic. wikipedia.org |

| Stereoselectivity | Variable, can produce Z-alkenes with unstabilized ylides. organic-synthesis.com | Typically high E-selectivity. organic-chemistry.org |

Radical Reactions of Bromoethylphosphonate Esters

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reactions. These reactions provide an alternative pathway for forming carbon-carbon or carbon-heteroatom bonds. Radical coupling is a noted application for bromoethylphosphonate esters. scientificlabs.ie

One common type of radical reaction is atom transfer radical addition (ATRA), where a radical initiator (e.g., AIBN or a transition metal complex) abstracts the bromine atom to generate a 2-(diisopropoxyphosphoryl)ethyl radical. This radical can then add across a double or triple bond of another molecule, such as an alkene or alkyne. The resulting radical intermediate can then abstract an atom from a donor molecule to propagate the radical chain and form the final product. These reactions are valuable for the synthesis of more complex phosphonate-containing molecules.

Advanced Chemical Reactions

Beyond fundamental transformations, derivatives of this compound are employed in more advanced and specialized chemical reactions, including click chemistry and asymmetric catalysis.

Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound can be readily converted into the corresponding azide (B81097), Diisopropyl (2-azidoethyl)phosphonate, via nucleophilic substitution with an azide salt (e.g., sodium azide).

This azido-functionalized phosphonate is an ideal partner for reaction with terminal alkynes. In the presence of a copper(I) catalyst, it undergoes a [3+2] cycloaddition to form a stable 1,2,3-triazole ring, covalently linking the phosphonate moiety to the alkyne-containing molecule. nih.gov This methodology is extremely robust and has been widely adopted for applications in bioconjugation, materials science, and drug discovery. A catalyst-free version, known as strain-promoted alkyne-azide cycloaddition (SPAAC), can also be used with strained cyclooctynes, which is particularly useful for biological systems where copper toxicity is a concern. nih.gov

Asymmetric Epoxidation Processes

Derivatives of bromoethylphosphonates are involved in asymmetric epoxidation processes, which are crucial for the synthesis of chiral molecules. sigmaaldrich.com Specifically, vinylphosphonates, which can be synthesized from this compound (e.g., via an elimination reaction), can be substrates for asymmetric epoxidation.

In these processes, a chiral catalyst directs the transfer of an oxygen atom from an oxidant (like tert-butyl hydroperoxide) to one face of the carbon-carbon double bond of the vinylphosphonate. This results in the formation of a chiral epoxide with high enantiomeric excess. Allylic alcohols containing a phosphonate group have also been shown to undergo highly enantioselective epoxidation, where the phosphinoyl group can influence the stereochemical outcome of the reaction. The resulting chiral epoxyphosphonates are valuable intermediates for the synthesis of biologically active compounds and other complex molecular targets.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of Diisopropyl (2-bromoethyl)phosphonate in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a complete structural map of the molecule can be assembled.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, including their chemical environment, connectivity, and stereochemical relationships. A thorough analysis of the ¹H NMR spectrum for this compound would involve the assignment of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each unique proton.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. Each unique carbon atom in the structure of this compound would produce a distinct signal in the ¹³C NMR spectrum, providing a clear fingerprint of the carbon skeleton.

Specific, published ¹³C NMR spectral data for this compound could not be located in available scientific databases. Experimental measurement is necessary to characterize the carbon framework of the compound accurately.

Phosphorus-31 (³¹P) NMR is a crucial technique for characterizing organophosphorus compounds. It provides direct information about the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum would show a characteristic chemical shift that confirms the presence of the phosphonate (B1237965) group. Furthermore, coupling between the phosphorus nucleus and adjacent protons (P-H coupling) can provide additional structural information.

Detailed and experimentally verified ³¹P NMR data for this compound is not present in the accessible scientific literature. The acquisition of a ³¹P NMR spectrum is a standard procedure for the confirmation of structure in phosphonate-containing molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key vibrational modes would include P=O (phosphoryl) stretching, P-O-C stretching, C-O-C stretching, C-H bending and stretching, and C-Br stretching.

Despite a thorough review of scientific literature, specific IR and Raman spectra for this compound are not publicly available. These analytical techniques would be essential in a full experimental characterization to confirm the presence of the key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₁₈BrO₃P), HRMS would be used to confirm the molecular formula by matching the experimentally measured accurate mass to the calculated theoretical mass.

Fragmentation Pathway Elucidation by MS/MS

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, the fragmentation pathways are influenced by the presence of the phosphorus center, the isopropyl ester groups, and the bromoethyl moiety. While specific experimental MS/MS data for this exact compound is not widely published in available literature, the fragmentation behavior can be predicted based on established principles for similar organophosphorus compounds, particularly halogenated and alkyl esters. nih.gov

The presence of bromine is a key diagnostic feature. Natural bromine consists of a nearly 50:50 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. libretexts.org Consequently, any fragment ion containing a bromine atom will appear as a characteristic pair of peaks (an isotopic doublet) separated by approximately 2 m/z units, with nearly equal intensity. This isotopic signature is invaluable for identifying bromine-containing fragments in the mass spectrum.

Upon collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be expected to undergo several predictable fragmentation reactions:

Neutral Loss of Propene: A common pathway for isopropyl esters is the McLafferty-type rearrangement, leading to the neutral loss of propene (C₃H₆, 42 Da). This can occur sequentially for each of the two isopropyl groups. The initial loss would result in a significant fragment ion, which could then lose a second molecule of propene. nih.gov

Cleavage of the Bromoethyl Group: The C-Br bond can cleave, or the entire bromoethyl group can be lost. Fission of the P-C bond can lead to the loss of the C₂H₄Br group.

Formation of [H₄PO₄]⁺: For many alkyl and halogenated organophosphate esters, fragmentation pathways often converge to produce the stable phosphoric acid ion, [H₄PO₄]⁺, at m/z 99. nih.gov This would likely involve the sequential loss of both isopropyl groups (as propene) and the bromoethyl group.

A summary of potential key fragment ions and their origins is presented in the table below.

| Precursor Ion ([M+H]⁺) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway Description |

| [C₈H₁₈BrO₃P + H]⁺ | [C₅H₁₂BrO₃P + H]⁺ | C₃H₆ (Propene) | Loss of one isopropyl group via McLafferty rearrangement. |

| [C₅H₁₂BrO₃P + H]⁺ | [C₂H₆BrO₃P + H]⁺ | C₃H₆ (Propene) | Loss of the second isopropyl group via McLafferty rearrangement. |

| [C₈H₁₈BrO₃P + H]⁺ | [C₆H₁₅O₃P]⁺ | C₂H₄Br | Cleavage of the P-C bond, loss of the bromoethyl radical. |

| [C₂H₆BrO₃P + H]⁺ | [H₄PO₄]⁺ | C₂H₄Br | Subsequent loss of the bromoethyl group to form the stable phosphoric acid ion. |

This table presents predicted fragmentation pathways based on the analysis of structurally similar organophosphorus compounds.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation, identification, and purity assessment of chemical compounds. For a polar molecule like this compound, both gas and liquid chromatography offer viable analytical solutions.

Gas Chromatography (GC) Applications

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable organophosphorus compounds. nih.gov Given its expected boiling point, this compound is amenable to GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. cromlab-instruments.es

GC methods for similar organophosphonates, such as Diisopropyl methylphosphonate (B1257008) (DIMP), often utilize a low-polarity capillary column. mdpi.com A stationary phase like 5% diphenyl / 95% dimethyl polysiloxane is suitable for separating a wide range of organophosphorus compounds. cromlab-instruments.es

Key aspects of a typical GC method would include:

Injection: A split/splitless injector is commonly used. For trace analysis, splitless mode ensures the maximum amount of analyte reaches the column.

Column: A 30-meter, 0.25 mm internal diameter, 0.25 µm film thickness capillary column with a low-polarity stationary phase is a standard choice. mdpi.com

Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. An example program might start at 60°C, hold for a minute, and then ramp up to a higher temperature (e.g., 250-300°C) to elute the compound. mdpi.comnih.gov

Detection: Mass spectrometry (MS) is the preferred detector due to its high selectivity and ability to provide structural information, confirming the identity of the compound. nih.gov Other detectors like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can also be used for their selectivity towards phosphorus-containing compounds. cromlab-instruments.es

This technique is highly effective for assessing the purity of a sample by separating the main component from volatile impurities, starting materials, or side products from its synthesis.

| GC Parameter | Typical Condition | Purpose |

| Column Type | 5% Diphenyl / 95% Dimethyl Polysiloxane | Provides good separation for a range of organophosphorus compounds. |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions for high-resolution capillary GC. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis and purity assessment. |

| Temperature Program | Initial 60°C, ramp to 250-300°C | Ensures efficient separation of analytes with different boiling points. |

| Detector | Mass Spectrometry (MS) | Allows for positive identification and quantification. |

This table outlines typical GC parameters for the analysis of organophosphonates based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is a versatile technique suitable for analyzing compounds that may not be sufficiently volatile or thermally stable for GC. tandfonline.com It is particularly useful for purity assessment and the separation of non-volatile impurities or potential isomers. nih.govnih.gov

For organophosphorus esters like this compound, reversed-phase HPLC is a common approach.

Column: A C18 (octadecylsilane) column is frequently used, which separates compounds based on their hydrophobicity. chromatographyonline.com

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is used as the eluent. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.

Detection: Since the compound lacks a strong UV chromophore, detection can be challenging with a standard UV detector. However, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. The most powerful approach is coupling the HPLC system to a mass spectrometer (LC-MS/MS), which provides high sensitivity and selectivity, allowing for reliable purity assessment even in complex matrices. nih.govnih.gov

HPLC is also the method of choice for separating isomers. While this compound does not have stereoisomers, HPLC could separate it from potential positional isomers if they were present as impurities from the manufacturing process.

| HPLC Parameter | Typical Condition | Purpose |

| Column Type | C18 (Reversed-Phase) | Separates based on hydrophobicity, suitable for many organic molecules. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient | Allows for the separation of compounds with varying polarities. |

| Detection | Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for compounds without a UV chromophore. |

This table outlines typical HPLC parameters for the analysis of organophosphorus esters.

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available crystal structure for this compound, which is a liquid at room temperature. However, analysis of structurally related diisopropyl phosphonate compounds that have been successfully crystallized provides insight into the expected molecular geometry. mdpi.com

For example, the crystal structure of Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate reveals key features that would be anticipated in this compound:

Phosphorus Geometry: The phosphorus atom adopts a distorted tetrahedral geometry. The O=P-O, O=P-C, and O-P-C bond angles deviate from the ideal tetrahedral angle of 109.5° due to the different steric and electronic nature of the oxygen and carbon substituents. mdpi.com

Conformation of Isopropyl Groups: The isopropyl groups are flexible and can adopt various conformations to minimize steric hindrance within the crystal lattice.

Intermolecular Interactions: In the solid state, the packing of molecules would be governed by weak intermolecular forces, such as van der Waals interactions and potentially dipole-dipole interactions involving the polar phosphonate and C-Br groups.

To obtain a crystal structure of this compound itself, it would first need to be crystallized, which would require cooling the substance to a temperature below its freezing point. The resulting single crystal would then be exposed to an X-ray beam to generate a diffraction pattern, from which the electron density map and ultimately the molecular structure can be calculated. nih.gov

| Structural Feature | Expected Characteristic | Basis of Prediction |

| Phosphorus Center | Distorted tetrahedral geometry | X-ray data from analogous diisopropyl phosphonate compounds. mdpi.com |

| Bond Angles | Angles (O=P-O, O-P-C) deviating from 109.5° | Steric and electronic effects of substituents on the phosphorus atom. mdpi.com |

| Solid-State Packing | Governed by van der Waals and dipole-dipole forces | General principles of molecular packing in crystals. |

This table summarizes the expected solid-state structural features based on data from closely related compounds.

Theoretical and Computational Studies of Diisopropyl 2 Bromoethyl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and molecular stability.

Density Functional Theory (DFT) has become a leading methodology for the simulation of chemical systems. It is an efficient method that calculates the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction.

For Diisopropyl (2-bromoethyl)phosphonate, a DFT study would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. From this optimized geometry, a wealth of electronic properties can be calculated.

Table 1: Potential DFT-Calculated Properties for this compound

| Property | Description | Potential Insights |

| Optimized Molecular Geometry | The three-dimensional coordinates of each atom, defining bond lengths, bond angles, and dihedral angles at the lowest energy state. | Provides the most stable conformation of the molecule. |

| Molecular Orbital Energies | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. |

| Atomic Charge Distribution | The partial charge assigned to each atom in the molecule. | Helps identify electrophilic and nucleophilic sites, predicting how the molecule might interact with others. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Vibrational Frequencies | Calculated frequencies corresponding to the vibrational modes of the molecule. | Can be used to predict and interpret experimental infrared (IR) and Raman spectra. |

These calculations are highly dependent on the choice of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), cc-pVTZ), which approximate the complex exchange-correlation energy and describe the atomic orbitals, respectively.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), could be used to predict spectroscopic parameters for this compound. For instance, calculations of nuclear magnetic shielding tensors can predict NMR chemical shifts, which are crucial for structural elucidation. A study on related alkyl phosphonates, such as diethyl methylphosphonate (B1257008) and diisopropyl methylphosphonate, successfully used ab initio calculations to complement Fourier-transform microwave spectroscopy in determining the rotational spectra and identifying distinct conformers. A similar approach for this compound would provide valuable data for its spectroscopic identification.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This allows for the exploration of conformational flexibility and interactions between molecules.

For this compound, an MD simulation would involve placing one or more molecules in a simulation box and calculating the forces between atoms using a force field. The simulation then solves Newton's equations of motion to track the trajectory of each atom over a period of time.

This approach would be invaluable for:

Conformational Analysis: The isopropyl groups and the bromoethyl chain can rotate around single bonds, leading to numerous possible conformations. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformers in a given environment (e.g., in a vacuum or a solvent).

Intermolecular Interactions: By simulating multiple molecules, one can study how they interact with each other. This is crucial for understanding the properties of the substance in its liquid or solid state, including cohesive forces and packing arrangements. The dipole moment and atomic charges calculated by quantum methods often inform the parameters used in these simulations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the energy changes as reactants transform into products, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

For this compound, computational methods could elucidate the mechanisms of its characteristic reactions. For example, it is known to be a reactant in various synthetic procedures. A computational study could investigate:

Nucleophilic Substitution: The bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic attack. DFT calculations could model the reaction pathway of a nucleophile attacking the carbon atom bonded to bromine, determining whether the reaction proceeds via an SN1 or SN2 mechanism and calculating the associated activation energy.

Arbuzov Reaction: The synthesis of phosphonates often involves the Michaelis–Arbuzov reaction. Computational studies could model the key transition state of this reaction to understand the factors influencing its rate and yield for this specific substrate.

A DFT study on the ring-opening mechanism of a related epoxy bisphosphonate successfully used the BP86 functional to locate transition states and investigate the effects of solvents and substituents on the reaction pathway. A similar approach would provide deep insight into the reactivity of this compound.

Applications of Diisopropyl 2 Bromoethyl Phosphonate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Functionalized Phosphonates and Phosphonic Acids

Diisopropyl (2-bromoethyl)phosphonate is a key starting material for creating a diverse range of functionalized phosphonates. The presence of the bromoethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This process is fundamental to the synthesis of more complex molecules where the phosphonate (B1237965) group is a crucial component.

Furthermore, the diisopropyl ester groups can be hydrolyzed to yield the corresponding phosphonic acid. The conversion of dialkyl phosphonates to phosphonic acids is a common and important transformation in organophosphorus chemistry. beilstein-journals.orgnih.gov This hydrolysis can be achieved under acidic conditions or through methods like the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.orgresearchgate.net The resulting phosphonic acids are isosteres of phosphate (B84403) groups and are integral to many biologically active molecules and materials. nih.govfrontiersin.org

The general transformation from the phosphonate ester to the phosphonic acid is a critical step that expands the utility of the parent compound, as phosphonic acids have distinct chemical and physical properties, including high polarity and the ability to coordinate with metal ions. nih.gov

| Transformation | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Various Nucleophiles | Functionalized Phosphonates |

| Hydrolysis | Acidic Conditions (e.g., HCl) | Phosphonic Acids |

| McKenna Procedure | 1. Bromotrimethylsilane 2. Methanolysis | Phosphonic Acids |

Role in the Preparation of Novel Organophosphorus Compounds

The reactivity of this compound makes it an important precursor in the synthesis of novel organophosphorus compounds. The carbon-phosphorus (C-P) bond is a defining feature of phosphonates and is central to their unique chemical properties. frontiersin.org Synthetic strategies often leverage the reactivity of the bromoethyl group to build more complex molecular architectures around the phosphonate core.

One of the key reactions involving phosphonates is the Michaelis-Arbuzov reaction, which is a cornerstone of C-P bond formation. nih.gov While this compound is itself often a product of such reactions, its subsequent modifications lead to a wide variety of other organophosphorus compounds. For instance, the bromoethyl group can undergo reactions to form vinylphosphonates, which are valuable monomers for polymerization, or it can be used in coupling reactions to attach the phosphonate moiety to larger molecules.

Intermediate in the Synthesis of Advanced Materials

This compound and its derivatives are instrumental in the development of advanced materials, owing to the useful properties imparted by the phosphonate group.

Phosphonate-containing polymers are known for their flame retardant properties, adhesion to metal surfaces, and biocompatibility. This compound can be converted into monomers suitable for polymerization. For example, dehydrobromination can yield a vinylphosphonate (B8674324) monomer, which can then be polymerized to create polyvinylphosphonates. These polymers have applications in coatings, adhesives, and biomedical devices. The phosphonate group enhances the material's performance by improving its thermal stability and surface adhesion.

Zirconium phosphonates are a class of layered materials with well-defined structures and high thermal and chemical stability. mdpi.comtechscience.com These materials are formed through the reaction of a phosphonic acid with a zirconium(IV) salt. This compound can be hydrolyzed to the corresponding phosphonic acid, which can then be used to synthesize layered zirconium phosphonate nanocomposites. fishersci.cascientificlabs.ie

The organic group attached to the phosphorus atom dictates the interlayer spacing and the functionality of the resulting material. techscience.com By using (2-bromoethyl)phosphonic acid, it is possible to create layered materials with reactive sites in the interlayer space, which can be further modified for applications in catalysis, ion exchange, and as filler materials in polymer nanocomposites to enhance mechanical and thermal properties. mdpi.comtechscience.com

| Material Type | Role of this compound Derivative | Key Properties |

| Polymeric Materials | Precursor to vinylphosphonate monomers | Flame retardancy, metal adhesion |

| Zirconium Phosphonate Nanocomposites | Precursor to (2-bromoethyl)phosphonic acid for layer formation | High thermal and chemical stability, tunable interlayer spacing |

Utilization in Ligand Synthesis for Catalysis

Phosphonate-containing ligands have found applications in coordination chemistry and catalysis. scispace.com The phosphonate group can coordinate to metal centers, and the organic backbone of the ligand can be tailored to influence the steric and electronic properties of the resulting catalyst. This compound can be used as a starting material to synthesize more complex ligands. The bromoethyl group can be functionalized to introduce other coordinating groups or to attach the phosphonate to a larger molecular scaffold. These ligands can then be used to prepare metal complexes for various catalytic applications, including hydrogenation and cross-coupling reactions. scispace.com

Precursor for Agrochemical and Pharmaceutical Intermediates

The phosphonate group is a key feature in many biologically active compounds due to its ability to mimic the phosphate group while being resistant to enzymatic hydrolysis. frontiersin.orgnih.gov This makes phosphonate-containing molecules valuable candidates for pharmaceuticals and agrochemicals. This compound serves as a versatile intermediate in the synthesis of these complex molecules. atomfair.com

The bromoethyl group allows for the attachment of the phosphonate moiety to various heterocyclic or carbocyclic structures, which are common in drug and agrochemical design. For example, it can be used in the synthesis of acyclic nucleoside phosphonates, which are a class of antiviral drugs. nih.gov The ability to introduce a phosphonate group into a molecule with high precision makes this compound a valuable tool for medicinal and agricultural chemists. nih.govatomfair.com

Synthesis of Nucleoside Phosphonate Analogues

Acyclic nucleoside phosphonates (ANPs) are a critical class of antiviral agents that function as mimics of natural nucleotides. nih.gov Unlike nucleoside phosphates, the phosphonate group features a stable phosphorus-carbon (P-C) bond, which prevents enzymatic hydrolysis by esterases in the body, thereby enhancing their bioavailability and metabolic stability. nih.gov Many of these compounds have demonstrated potent activity against a range of DNA and RNA viruses. mdpi.orggoogle.com

The synthesis of these analogues often involves the base-catalyzed condensation of a purine (B94841) or pyrimidine (B1678525) base with a precursor that contains the entire aliphatic side chain, including the phosphonomethyl group and a suitable leaving group. frontiersin.org Dialkyl phosphonate esters, such as this compound or related chloroethoxy derivatives, serve as key precursors in these synthetic routes. nih.govfrontiersin.org The general strategy involves the alkylation of the heterocyclic base with the phosphonate-containing electrophile. Following the coupling reaction, the diisopropyl ester groups are typically hydrolyzed to yield the free phosphonic acid, which is the biologically active form or a precursor to a prodrug formulation. acs.orgbeilstein-journals.org

For instance, the synthesis of N-2-(phosphonomethoxy)ethyl (PME) derivatives, a core structure in several antiviral drugs, utilizes precursors like diisopropyl 2-(chloroethoxymethyl)phosphonate. nih.govfrontiersin.org This reagent alkylates purine bases such as 2-amino-6-chloropurine, which can then be further transformed to create a library of potent antiviral compounds, including analogues of adefovir (B194249) and tenofovir. nih.govfrontiersin.org The Z-phosphonate analogue of cyclopropavir, a potent inhibitor of human cytomegalovirus (HCMV), was synthesized via a multi-step process involving the alkylation of a bromide intermediate with diisopropyl methylphosphonate (B1257008), showcasing the versatility of dialkyl phosphonates in creating complex antiviral agents. nih.gov

The resulting nucleoside phosphonate analogues have shown significant therapeutic potential, as highlighted in the table below.

| Compound Name | Abbreviation | Therapeutic Application/Target Virus | Reference(s) |

| Acyclovir | Herpes Simplex Virus (HSV) | mdpi.org | |

| Ganciclovir | Human Cytomegalovirus (HCMV) | mdpi.org | |

| Cidofovir | (S)-HPMPC | DNA viruses, CMV retinitis in AIDS patients | nih.gov |

| Adefovir | PMEA | Hepatitis B Virus (HBV) | mdpi.orgfrontiersin.org |

| Tenofovir | PMPA | Human Immunodeficiency Virus (HIV), HBV | frontiersin.org |

| Rabacfosadine | cPrPMEDAP | Veterinary drug (lymphoma in dogs) | nih.gov |

Synthetic Routes to Other Pharmaceutical Intermediates

Beyond nucleoside analogues, the phosphonate functional group is a key component in a variety of other pharmaceutically active compounds. This compound and similar reagents are instrumental in creating intermediates for these molecules. The P-C bond provides a stable alternative to the P-O-C bond of phosphates, making phosphonates valuable for designing enzyme inhibitors and other therapeutic agents. nih.gov

The synthesis of these intermediates often leverages the reactivity of the bromoethyl group in alkylation reactions or the phosphonate moiety in reactions like the Horner-Wadsworth-Emmons olefination. A deprotonative cross-coupling process (DCCP) using a palladium catalyst system allows for the reaction between benzyl (B1604629) diisopropyl phosphonate derivatives and aryl bromides, yielding diarylmethyl phosphonates. organic-chemistry.org This method provides a route to access complex phosphonate-containing scaffolds that can serve as building blocks for various drug discovery programs. organic-chemistry.org

Furthermore, oral prodrugs of phosphonate nucleotide analogs have been developed to improve their absorption under physiological conditions. google.com These prodrugs are designed to be hydrolyzed in the body to release the active antiviral agent. The synthesis of such compounds may involve intermediates derived from this compound, ultimately leading to antiviral agents effective against both RNA and DNA viruses. google.comgoogle.com

Applications in Dental Materials (e.g., Dental Adhesives)

In the field of dentistry, the development of adhesive materials that can create a strong and durable bond between a restorative material (like a resin composite) and the tooth structure (enamel and dentin) is of paramount importance. nih.gov Phosphonic acid-containing monomers have emerged as highly effective adhesion-promoting agents. rsc.orgnih.gov The phosphonic acid group can chelate with calcium ions present in the hydroxyapatite (B223615) of enamel and dentin, forming a stable chemical bond at the adhesive interface. rsc.orgnih.gov This chemical interaction complements the micromechanical interlocking achieved through acid-etching techniques, leading to superior bond strength and longevity. nih.gov

This compound, or its more commonly cited analogue diethyl 2-bromoethylphosphonate, serves as a key starting material for synthesizing these specialized dental monomers. fishersci.ca The synthetic process typically involves reacting the bromoethylphosphonate with a polymerizable group, such as a methacrylate, to form a larger monomer. nih.gov Subsequently, the diisopropyl or diethyl ester groups are hydrolyzed under acidic conditions to unmask the phosphonic acid functionality. beilstein-journals.org This final monomer can then be incorporated into dental adhesive formulations. nih.gov

Research has demonstrated that adhesive resins containing these newly designed phosphonic acid monomers exhibit strong and durable adhesion to both unetched enamel and metal alloys. nih.gov They have shown significantly higher bond strengths compared to earlier generations of phosphorus-containing monomers. nih.gov This makes them highly suitable for applications such as self-etching, non-rinsing orthodontic adhesives and for bonding zirconia-based restorations. nih.govnih.gov

The table below summarizes the performance of some phosphorus-containing monomers in dental applications.

| Monomer Type | Example Monomer | Key Feature/Function | Reported Performance | Reference(s) |

| Phosphate Monomer | 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) | Forms stable chemical bonds with zirconia and hydroxyapatite. | Improves shear bond strength between zirconia and resin composite. | nih.gov |

| Phosphonate Monomer | (Meth)acryloxyalkyl 3-phosphonopropionates | Strong adhesion promotion. | Attained strong and durable adhesion to unetched enamel and Ni-Cr alloy. | nih.gov |

| Phosphate Monomer | Glycerol phosphate dimethacrylate (GPDM) | Promotes diffusion into demineralized dentin. | Forms a less stable GPDM-Ca salt compared to 10-MDP. | nih.govnih.gov |

Environmental Fate and Degradation Mechanisms of Phosphonate Esters

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation encompasses chemical processes that occur without the involvement of biological organisms. For Diisopropyl (2-bromoethyl)phosphonate, the primary abiotic degradation pathways are expected to be hydrolysis of the ester linkages and photolysis of the carbon-bromine bond.

Hydrolysis:

The hydrolysis of phosphonate (B1237965) esters can occur under both acidic and basic conditions, leading to the cleavage of the P-O-C ester bonds. researchgate.net The rate of this process is influenced by factors such as pH and the structure of the alkyl groups. nih.gov In the case of this compound, the presence of bulky isopropyl groups may sterically hinder the approach of a nucleophile to the phosphorus atom, potentially slowing the rate of hydrolysis compared to less hindered phosphonate esters. nih.gov

Under acidic conditions, the hydrolysis of dialkyl phosphonates can proceed through two consecutive steps, first yielding the monoester and then the fully hydrolyzed phosphonic acid. rsc.org A study on the acid-catalyzed hydrolysis of various dialkyl phosphonates indicated that isopropyl derivatives can hydrolyze faster than methyl esters. nih.gov Conversely, under basic conditions, the reaction rate for isopropyl esters is significantly slower than that of methyl esters. nih.gov This suggests that the dominant hydrolysis mechanism may differ depending on the pH.

The hydrolysis of this compound would be expected to proceed as follows:

Step 1: this compound + H₂O → Isopropyl (2-bromoethyl)phosphonate + Isopropanol

Step 2: Isopropyl (2-bromoethyl)phosphonate + H₂O → (2-bromoethyl)phosphonic acid + Isopropanol

Photolysis:

Photolysis, or the degradation of a compound by light, is another potential abiotic pathway for this compound. The presence of a carbon-bromine (C-Br) bond makes the molecule susceptible to cleavage by ultraviolet (UV) radiation. colorado.edu Organobromine compounds can undergo homolytic cleavage of the C-Br bond upon absorption of light energy, leading to the formation of a carbon-centered radical and a bromine radical. pressbooks.pub

The quantum yield, a measure of the efficiency of a photochemical process, for the photolysis of brominated organic compounds can be significant, particularly under UV irradiation. nih.gov For instance, the photodegradation of some brominated flame retardants has been shown to proceed with notable quantum yields. nih.gov The photolysis of this compound would likely result in the cleavage of the C-Br bond, initiating a series of radical reactions that could lead to further degradation. The initial step would be:

CH₂BrCH₂P(O)(OCH(CH₃)₂)₂ + hν → •CH₂CH₂P(O)(OCH(CH₃)₂)₂ + Br•

The resulting phosphonate radical could then undergo further reactions, such as hydrogen abstraction or reaction with oxygen, to form more stable products.

| Degradation Pathway | Description | Potential Influencing Factors |

| Hydrolysis (Acidic) | Stepwise cleavage of P-O-isopropyl ester bonds. | pH, Temperature |

| Hydrolysis (Basic) | Cleavage of P-O-isopropyl ester bonds. | pH, Temperature, Steric hindrance |

| Photolysis | Cleavage of the carbon-bromine bond by UV radiation. | Light intensity, Wavelength, Presence of photosensitizers |

Biotic Degradation by Microorganisms and Enzymatic Pathways (e.g., Phosphonate Catabolism)

Microorganisms have evolved diverse enzymatic pathways to utilize phosphonates as a source of phosphorus, a crucial nutrient that can be limiting in many environments. nih.govnih.gov The degradation of this compound by microorganisms would likely involve the cleavage of both the ester bonds and the carbon-phosphorus and carbon-bromine bonds.

Phosphonate Catabolism:

Bacteria possess several enzymatic systems for the cleavage of the stable C-P bond. nih.gov These can be broadly categorized into hydrolytic, oxidative, and radical-based pathways. nih.gov

C-P Lyase Pathway: This is a multi-enzyme complex with broad substrate specificity, capable of cleaving the C-P bond in a variety of unactivated alkyl- and arylphosphonates. researchgate.netnih.gov The C-P lyase system is typically induced under phosphate (B84403) starvation conditions. nih.gov Given its broad substrate range, it is plausible that C-P lyase could act on this compound or its hydrolyzed derivative, (2-bromoethyl)phosphonic acid. nih.gov

Phosphonatases: These enzymes catalyze the hydrolytic cleavage of the C-P bond in phosphonates that have a carbonyl group at the β-position relative to the phosphorus atom. nih.gov This pathway is less likely to be directly involved in the initial degradation of this compound unless it is first transformed into a suitable substrate.

Oxidative Pathways: Some bacteria utilize oxidative mechanisms to cleave the C-P bond. nih.gov

Dehalogenation:

The presence of a bromine atom in this compound suggests that dehalogenating enzymes, or dehalogenases, could play a role in its biodegradation. wiley.com Bacteria have been shown to degrade haloalkanes through the action of halidohydrolases or oxygenases, which catalyze the removal of halogen atoms. wiley.com The initial step in the microbial degradation of many halogenated compounds is the cleavage of the carbon-halogen bond. wiley.com

The biodegradation of this compound could therefore proceed through a combination of pathways: initial hydrolysis of the ester bonds by esterases, followed by cleavage of the C-P bond by C-P lyase and/or cleavage of the C-Br bond by dehalogenases. The order of these enzymatic reactions could vary depending on the specific microorganisms and environmental conditions.

| Enzymatic Pathway | Enzyme Class | Potential Action on this compound |

| Phosphonate Catabolism | C-P Lyase | Cleavage of the carbon-phosphorus bond. |

| Dehalogenation | Dehalogenases (e.g., Halidohydrolases) | Cleavage of the carbon-bromine bond. |

| Ester Hydrolysis | Esterases | Cleavage of the diisopropyl ester bonds. |

Identification and Analysis of Degradation Products

Based on the abiotic and biotic degradation pathways discussed, the following degradation products could be anticipated:

From Hydrolysis:

Isopropyl (2-bromoethyl)phosphonate

(2-bromoethyl)phosphonic acid

Isopropanol

From Photolysis:

(2-bromoethyl)phosphonate radical

Further reaction products from radical chemistry

From Biotic Degradation:

(2-hydroxyethyl)phosphonic acid (from dehalogenation followed by hydroxylation)

Ethylphosphonic acid (if the bromoethyl group is further metabolized)

Inorganic phosphate (from complete mineralization)

Acetate or other small organic molecules from the catabolism of the ethyl group.

The complete mineralization of this compound would ultimately lead to the formation of inorganic phosphate, bromide ions, carbon dioxide, and water.

Emerging Research Directions and Future Perspectives in Diisopropyl 2 Bromoethyl Phosphonate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The primary route for synthesizing Diisopropyl (2-bromoethyl)phosphonate is the Michaelis-Arbuzov reaction. wikipedia.orgresearchgate.net This classic method involves the reaction of a trialkyl phosphite (B83602), in this case, triisopropyl phosphite, with an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane. wikipedia.orgjk-sci.com While effective, traditional approaches often require high temperatures (120°C - 160°C) and can involve hazardous solvents and produce by-products, prompting a shift towards more environmentally benign methodologies. wikipedia.orggoogle.com

Future research is focused on aligning the synthesis of haloalkylphosphonates with the principles of green chemistry. Key areas of development include:

Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation to drive the Michaelis-Arbuzov reaction. researchgate.netrsc.org This technique dramatically reduces reaction times from hours to minutes and often proceeds under solvent-free conditions, which minimizes waste and energy consumption. researchgate.netrsc.org For instance, the reaction of triisopropyl phosphite with dihaloalkanes has been successfully achieved using microwave heating at 150-190°C for short durations. rsc.org

Solvent-Free Conditions: Eliminating volatile and often toxic organic solvents is a core goal of green chemistry. researchgate.net Research has demonstrated that the synthesis of various phosphonates, including haloalkyl derivatives, can be performed efficiently without a solvent, particularly when coupled with methods like microwave heating or the use of solid-supported catalysts. rsc.orgrsc.org This approach not only reduces environmental impact but also simplifies product purification. google.com

Alternative Brominating Strategies: While the Michaelis-Arbuzov reaction typically utilizes an alkyl halide, the broader field of "green bromination" offers insights into more sustainable practices. acsgcipr.org This includes exploring the use of alternative, less hazardous brominating agents like N-bromosuccinimide (NBS) where applicable, although direct substitution on the phosphonate (B1237965) precursor is more common. cambridgescholars.com The goal is to improve the atom economy and avoid corrosive reagents like elemental bromine.

| Methodology | Key Features | Advantages | Research Focus |

|---|---|---|---|

| Conventional Michaelis-Arbuzov | Thermal heating (120-160°C), often in excess alkyl halide. wikipedia.org | Well-established, reliable for various phosphonates. | Improving yields and reducing by-products. |

| Microwave-Assisted Synthesis | Rapid heating under solvent-free conditions. rsc.org | Drastically reduced reaction times, higher energy efficiency, cleaner reactions. researchgate.netrsc.org | Optimization for continuous-flow reactors and scalability. google.com |

| Solvent-Free Synthesis | Reaction performed without a solvent medium. researchgate.netrsc.org | Reduced environmental waste, simplified purification, lower cost. google.com | Development of new catalysts effective under neat conditions. |